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Compound of Interest

2-(4-Fluorophenyl)-2-oxoacetic
Compound Name: d
aci

Cat. No.: B2960811

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms
into molecular scaffolds is a cornerstone of rational drug design. The unique properties of
fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-
fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity,
and binding affinity.[1] Within the arsenal of fluorinated synthons, 2-(4-fluorophenyl)-2-
oxoacetic acid (also known as (4-fluorophenyl)glyoxylic acid) emerges as a particularly
versatile and powerful building block. Its dual functionality, comprising a reactive a-keto group
and a carboxylic acid, opens a gateway to a diverse array of complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and process development scientists,
provides a comprehensive overview of 2-(4-fluorophenyl)-2-oxoacetic acid. We will move
beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanistic
principles of its reactivity, and its field-proven applications as a key intermediate in the
synthesis of pharmaceutically relevant compounds.

Part 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a reagent is the first step toward its effective
utilization. 2-(4-fluorophenyl)-2-oxoacetic acid is a stable, solid compound under standard
laboratory conditions, making it convenient to handle and store.[2][3]
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Chemical and Physical Properties

Property Value Source

2-(4-fluorophenyl)-2-oxoacetic
IUPAC Name " [4]
aci

(4-Fluorophenyl)glyoxylic acid,

Synonyms 4-Fluoro-a-oxobenzeneacetic [41151[6]
acid

CAS Number 2251-76-5 [4][5]

Molecular Formula CsHsFO3 [415]

Molecular Weight 168.12 g/mol [4115]

Physical Form Solid [2][7]
Sealed in dry, room

Storage [2][3]
temperature

XLogP3 14 [8]

Hydrogen Bond Donors 1 [51[8]

Hydrogen Bond Acceptors 4 [8]

Spectroscopic Signature: A Self-Validating Fingerprint

The identity and purity of 2-(4-fluorophenyl)-2-oxoacetic acid can be unequivocally confirmed
through a combination of spectroscopic techniques. The expected spectral data provide a
reference fingerprint for researchers synthesizing or procuring this compound.
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Expected Chemical

Technique Feature Shift | Frequency / Rationale
miz
The electron-
withdrawing keto-acid
group deshields the
0 7.2-7.4 ppm n
ortho protons, shifting
(doublet of doublets, ]
) them downfield
1H NMR Aromatic Protons 2H), 5 8.1-8.3 ppm )
relative to the meta
(doublet of doublets, )
protons, which are
2H)

coupled to both the
ortho protons and the

fluorine atom.

0 >10 ppm (broad

Carboxylic Acid ]
singlet, 1H)

The acidic proton is
highly deshielded and
often exchanges,
leading to a broad

signal.

13C NMR Aromatic Carbons

0 116-117 ppm (d, J =
22 Hz), 6 130-131
ppm (d, J=3 Hz), 6
133-134 ppm (d, J =
10 Hz), 0 166-168
ppm (d, J = 255 Hz)

Characteristic
aromatic signals with
splitting due to C-F
coupling. The carbon
directly bonded to
fluorine shows a large

coupling constant.

0 ~165 ppm
(Carboxylic), d ~185
ppm (Ketone)

Carbonyl Carbons

The two carbonyl
carbons appear in the
characteristic
downfield region, with
the ketone typically
being more
deshielded than the
carboxylic acid

carbon.
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Characteristic broad

absorption for the
2500-3300 cm™t . .
IR Spectroscopy O-H Stretch carboxylic acid
(broad)
hydroxyl group due to

hydrogen bonding.

Two distinct, strong
absorptions for the

two carbonyl groups.
~1730-1750 cm—1 vl grotip

C=0 Stretches (Ketone), ~1680-1710
cm~1 (Carboxylic Acid)

The conjugated
ketone appears at a
higher frequency than
the hydrogen-bonded

carboxylic acid dimer.

A strong,
1220-1240 cm~1 characteristic
C-F Stretch ]
(strong) absorption for the aryl-
fluoride bond.
The exact mass
corresponding to the
Mass Spectrometry Molecular lon [M]* m/z 168.02

molecular formula
CsHsFOs.[4]

Loss of the carboxyl
group (45 Da) and
subsequent loss of

m/z 123 [M-COOH]+,

Key Fragments CO (28 Da) are

m/z 95 [CeHaF]*
common
fragmentation

pathways.

Part 2: Synthesis of 2-(4-Fluorophenyl)-2-oxoacetic
Acid

The synthesis of aryl a-keto acids is well-established, with several reliable methods available to
the synthetic chemist.[9][10][11] For 2-(4-fluorophenyl)-2-oxoacetic acid, one of the most
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direct and scalable methods is the Friedel-Crafts acylation of fluorobenzene.[9] This approach

leverages commercially available starting materials and follows a robust, well-understood
reaction mechanism.

Workflow for Friedel-Crafts Acylation Route
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Step 1: Acylation

Gluorobenzene + Ethyl Oxalyl ChIoride]

Add to

(

Lewis Acid (e.g., AICIz) in CSz or CH2Cl2 ]

Stir

[Reaction Mixture @ 0°C to RT)

Aqueous Workup

Entermediate: Ethyl 2—(4—f|uorophenyl)—2—oxoacetata

To next step

Step 2: I—\]ilydrolysis

[Ethyl 2—(4—f|uorophenyl)—2—oxoacetate)

Treat with

[Base (e.g., NaOH) or Acid (e.qg., HCI))

Heat

[Reaction under Reflux)

cidification & Extraction

Final Product:
2-(4-fluorophenyl)-2-oxoacetic acid

Click to download full resolution via product page

Caption: A two-step workflow for the synthesis of the target compound.
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Detailed Experimental Protocol: Synthesis via Friedel-
Crafts Acylation

This protocol is designed as a self-validating system, incorporating in-process checks and
purification steps to ensure high purity of the final product.

Materials:

Fluorobenzene

» Ethyl oxalyl chloride

e Anhydrous Aluminum Chloride (AICI3)

¢ Dichloromethane (DCM, anhydrous)

e Hydrochloric acid (HCI), concentrated and 1M

e Sodium Hydroxide (NaOH), 2M

» Diethyl ether

¢ Magnesium sulfate (anhydrous)

o Standard laboratory glassware, dried in an oven
Procedure:

» Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AICIs (1.1 equivalents) and
anhydrous DCM. Cool the suspension to 0°C in an ice bath.

e Acylation: Charge the dropping funnel with a solution of ethyl oxalyl chloride (1.0 equivalent)
and fluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the
stirred AICIs suspension over 1 hour, maintaining the temperature below 5°C. Causality Note:
Slow addition and low temperature are critical to control the exothermic reaction and prevent
side reactions such as di-acylation.
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e Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Workup and Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring
it over crushed ice containing concentrated HCI. Trustworthiness Check: This step
hydrolyzes the aluminum salts and separates them into the aqueous layer. The acidic
environment prevents the formation of aluminum hydroxides.

o Extraction (Ester): Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with 1M HCI, then with brine. Dry the organic phase over
anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the
crude ethyl 2-(4-fluorophenyl)-2-oxoacetate.

o Saponification (Hydrolysis): To the crude ester, add a 2M aqueous solution of NaOH (1.5
equivalents). Heat the mixture to reflux for 2-3 hours until the ester spot disappears on TLC.

« |solation (Acid): Cool the reaction mixture to room temperature. Wash with diethyl ether to
remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 1-2 with cold 1M
HCI. The product, 2-(4-fluorophenyl)-2-oxoacetic acid, will precipitate as a solid.

« Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under
vacuum. Recrystallization from a suitable solvent system (e.g., water or toluene/heptane)
can be performed to achieve higher purity.

o Characterization: Confirm the identity and purity of the final product using the spectroscopic
methods outlined in Part 1 (NMR, IR, MS) and by melting point analysis.

Part 3: The Reactive Dichotomy: A Hub for Chemical
Innovation

The synthetic utility of 2-(4-fluorophenyl)-2-oxoacetic acid stems from the presence of two
distinct, yet electronically coupled, functional groups. This allows it to serve as either an
electrophile (at the ketone) or as a precursor to a potent acylating agent (from the carboxylic
acid).
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Key Reaction Pathways

a-Keto acids are renowned for their versatility.[9][12] They can undergo reactions typical of both
ketones (nucleophilic addition, reduction) and carboxylic acids (esterification, amidation).
However, their most compelling application in modern synthesis is as decarboxylative acylating
agents.[10][13] Upon heating or in the presence of a catalyst, the molecule can extrude carbon
dioxide to generate a 4-fluorobenzoyl intermediate, which can then acylate a variety of
nucleophiles. This is considered a green chemical process, as the only byproduct is CO2.[12]
[13]

2-(4-Fluorophenyl)-2-oxoacetic Acid | Ketone CarboxylicAcicD

+ Nucleophile, A
(forms 4-Fluorobenzoyl species)

¥ \ Reaction P%hways ;

Esterification Amidation Nucleophilic Addition Decarboxylative Acylation

+ R-OH, H* + R-NHz, Coupling Agent + Grignard / Organolithium

Click to download full resolution via product page

Caption: Key reaction pathways available to 2-(4-fluorophenyl)-2-oxoacetic acid.

Part 4: Applications in Pharmaceutical Research &
Development

The 4-fluorophenylacetyl scaffold is a privileged motif in medicinal chemistry, and 2-(4-
fluorophenyl)-2-oxoacetic acid is a direct gateway to its installation.

Case Study: Synthesis of Phenylacetamide-Based
Anticancer Agents

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and investigated
for their cytotoxic effects against various cancer cell lines, demonstrating their potential as
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anticancer agents.[14][15] The synthesis is a straightforward amidation of the corresponding
acid.

Workflow: Synthesis of a Phenylacetamide Derivative
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Step 1: Acid Chloride Formation

. . *Note: This starting material can be derived from
-(4- %
G (4-Fluorophenyl)acetic amd] 2-(4-fluorophenyl)-2-oxoacetic acid via reduction (e.qg., Wolff-Kishner or Clemmensen). T

Reflux

Thionyl Chloride (SOCIz) or Oxalyl Chloride

Distill off excess reagent

Intermediate: 2-(4-Fluorophenyl)acetyl chloride

Step 2: Ami\'Ee Coupling

E—(4—Fluorophenyl)acetyl chlorida

Add to solution of

[Substituted Aniline (e.g., 4-nitroani|inea

Stir at 0°C to RT

[ Base (e.g., Pyridine or EtsN) in CH2Cl2 ]

Workup & Purification

Final Product:
2-(4-Fluorophenyl)-N-(substituted-phenyl)acetamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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